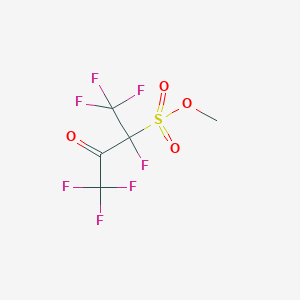
Methyl 1,1,1,2,4,4,4-heptafluoro-3-oxobutane-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,1,1,2,4,4,4-heptafluoro-3-oxobutane-2-sulfonate is a fluorinated organic compound known for its unique chemical properties. It is part of a class of compounds that are often used in various industrial and scientific applications due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,1,1,2,4,4,4-heptafluoro-3-oxobutane-2-sulfonate typically involves the reaction of heptafluorobutyl methacrylate with appropriate sulfonating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in a controlled environment. The process is optimized to maximize yield and minimize by-products. The use of advanced purification techniques ensures that the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1,1,2,4,4,4-heptafluoro-3-oxobutane-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired outcome but often include specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce sulfonic acids, while reduction may yield alcohols or other reduced forms of the compound .
Scientific Research Applications
Methyl 1,1,1,2,4,4,4-heptafluoro-3-oxobutane-2-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of Methyl 1,1,1,2,4,4,4-heptafluoro-3-oxobutane-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline: Known for its use in organic synthesis and industrial applications.
Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro-: Used in various chemical processes and as a reagent.
Uniqueness
Methyl 1,1,1,2,4,4,4-heptafluoro-3-oxobutane-2-sulfonate is unique due to its specific fluorinated structure, which imparts distinct chemical properties such as high stability, reactivity, and resistance to degradation. These properties make it particularly valuable in applications requiring robust and reliable chemical performance .
Properties
CAS No. |
63176-10-3 |
|---|---|
Molecular Formula |
C5H3F7O4S |
Molecular Weight |
292.13 g/mol |
IUPAC Name |
methyl 1,1,1,2,4,4,4-heptafluoro-3-oxobutane-2-sulfonate |
InChI |
InChI=1S/C5H3F7O4S/c1-16-17(14,15)3(6,5(10,11)12)2(13)4(7,8)9/h1H3 |
InChI Key |
CZLMTHRQSMTBLT-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C(C(=O)C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















